Praeruptorin A

Cytotoxicity Antimicrobial Natural Product Toxicology

Cardiovascular and oncology researchers require selective probes to avoid functional interference from structural analogs. Praeruptorin A is the verified standard for dual Ca2+ channel antagonism and P-glycoprotein modulation. - Distinct from Praeruptorin C/D/E: validated calcium channel blocker (LC50 121.2 μg/mL in Artemia salina) and CYP3A4 inhibitor (human IC50 0.1 μg/mL). - Resensitizes Pgp-overexpressing cancer cells; more potent non-competitive inhibition than verapamil in derivative studies. - IV PK characterized in rats: linear kinetics, short half-life, crosses BBB. - Supplied >97% purity (HPLC) for research use only.

Molecular Formula C21H22O7
Molecular Weight 386.4 g/mol
CAS No. 73069-25-7
Cat. No. B10787130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePraeruptorin A
CAS73069-25-7
Molecular FormulaC21H22O7
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C
InChIInChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1
InChIKeyXGPBRZDOJDLKOT-NXIDYTHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Praeruptorin A: Research-Grade Pyranocoumarin


Praeruptorin A (PA), also designated as (±)-praeruptorin A or dl-praeruptorin A, is a natural angular-type pyranocoumarin primarily isolated from the dried root of Peucedanum praeruptorum Dunn. (Bai-Hua Qian Hu) . It is a racemic mixture of (+)- and (-)-enantiomers, with a molecular weight of 386.40 and formula C₂₁H₂₂O₇ . PA is distinguished from its structural analogs by its dual functionality as a calcium channel blocker and a P-glycoprotein (Pgp) modulator, with additional characterized roles in osteoclastogenesis inhibition and nuclear receptor activation . This compound is supplied for research use only, with documented purity >97% .

High-purity racemic pyranocoumarin tool compound
Dual Ca²⁺-influx blocker & P-glycoprotein modulator research
CYP3A4 interaction & ADME probe context

Praeruptorin A: Why Substitution Fails


Substituting Praeruptorin A (PA) with its closely related pyranocoumarins (Praeruptorin B, C, D, or E) is scientifically invalid due to profound differences in their biological activity profiles, which are driven by subtle structural variations. While PA, C, D, and E share a 7,8-pyranocoumarin core, their distinct 3′ and 4′ ester side chains dictate divergent pharmacological actions. For instance, Praeruptorin A exhibits unique calcium channel blocking and P-glycoprotein modulating activities not observed with the same potency or mechanism in Praeruptorin C, D, or E . Furthermore, in an in vivo lung injury model, PA and PC were ineffective at a dose of 80 mg/kg, whereas PD and PE demonstrated significant protective effects at the same dose, illustrating a stark functional divergence even within the same class . Additionally, PA's cytotoxic profile in the Artemia salina model (LC₅₀ 121.2 μg/mL) is nearly 3.5-fold less potent than Praeruptorin B (LC₅₀ 34.5 μg/mL), highlighting that even the simplest toxicity surrogate cannot be assumed to be equivalent across the series . Therefore, selecting a specific Praeruptorin analog is a critical experimental decision with direct consequences for data reproducibility and validity.

Praeruptorin B ~3.5-fold higher acute cytotoxicity in Artemia model; toxicity endpoint profile may not transfer.
Praeruptorin C Lacks reported calcium channel blocking and Pgp modulation; mechanistic pathway may differ significantly.
Praeruptorin D & E Unlike PA, reported protective effects in LPS lung injury model; disease-model response context diverges.

Praeruptorin A Comparative Evidence


Cytotoxicity & Antimicrobial Activity vs. Praeruptorin B

In a direct comparative study, Praeruptorin A and Praeruptorin B were evaluated for cytotoxicity against Artemia salina and antimicrobial activity against Streptococcus agalactiae. Praeruptorin A demonstrated significantly lower acute cytotoxicity (LC₅₀ 121.2 μg/mL) compared to Praeruptorin B (LC₅₀ 34.5 μg/mL) . However, Praeruptorin A exhibited superior antimicrobial potency, with an MIC of 100 μg/mL against S. agalactiae, whereas the crude ethyl acetate extract (AcOEt) required an MIC of 250 μg/mL .

Cytotoxicity & antimicrobial
Head-to-head
PA (this product)
LC₅₀ 121.2 μg/mL (Artemia)
MIC 100 μg/mL (S. agalactiae)
Praeruptorin B / extract
PB LC₅₀ 34.5 μg/mL
AcOEt extract MIC 250 μg/mL
PA is ~3.5-fold less acutely cytotoxic than PB; 2.5-fold more potent against S. agalactiae than crude extract.
Supports cytotoxicity endpoint review and antimicrobial screening context.
Artemia salina lethality assay; broth dilution MIC. Species-specific response.
Cytotoxicity Antimicrobial Natural Product Toxicology

In Vivo Lung Injury Model: Efficacy Comparison

In a lipopolysaccharide (LPS)-induced acute lung injury model in mice, the protective effects of Praeruptorin A (PA), C (PC), D (PD), and E (PE) were compared. At a dose of 80 mg/kg, PA and PC failed to demonstrate any protective effect against lung injury . In stark contrast, PD and PE, at the same dose, significantly inhibited the infiltration of activated polymorphonuclear leukocytes (PMNs) and decreased the levels of pro-inflammatory cytokines TNF-α and IL-6 in bronchoalveolar lavage fluid .

Lung injury model
Head-to-head
PA (80 mg/kg, p.o.)
No protective effect observed
Praeruptorin D & E
Significant inhibition of PMN infiltration, TNF-α and IL-6 reduction
Categorical divergence: PA and PC inactive, while PD/PE report anti-inflammatory endpoints in LPS model.
Model-response context differs; PD/PE may fit respiratory inflammation research.
LPS-induced acute lung injury in mice. Reported p
Inflammation Acute Lung Injury In Vivo Pharmacology

Calcium Channel Blockade & Vasorelaxant Activity

Praeruptorin A is characterized as a Ca²⁺-influx blocker with vasorelaxant properties. In isolated rat thoracic aorta rings pre-contracted with phenylephrine, PA induces concentration-dependent relaxation, an effect that was blocked by nitric oxide synthase inhibitors (L-NAME, L-NNA) and a guanylyl cyclase inhibitor (ODQ) . While a direct quantitative comparison of IC₅₀ values against a defined standard (e.g., verapamil or nifedipine) in the same assay is not available in the open literature, PA's dual action as a Ca²⁺ channel blocker and K⁺ channel opener differentiates it mechanistically from classical dihydropyridines . Its pharmacokinetic profile shows a short elimination half-life (t₁/₂ ~59 min at 20 mg/kg i.v. in rats) with rapid distribution to the spleen, heart, and lung .

Vasorelaxant mechanism
Cross-study
Ca²⁺-influx blocker & K⁺-channel opener
Endothelium-dependent; involves NO-cGMP pathway
i.v. t½ ≈ 59 min in rat; rapid tissue distribution
Supports vasodilatory pathway research distinct from dihydropyridines.
Isolated rat aortic rings; in vivo rat PK. Lacks direct IC₅₀ comparator in same assay.
Cardiovascular Vasorelaxation Calcium Channel Blockade

P-gp MDR Reversal vs. Verapamil

Praeruptorin A (PA) has been identified as a lead compound for the reversal of P-glycoprotein (Pgp)-mediated multidrug resistance (MDR) in cancer cells . In a direct comparison using Pgp-overexpressing MDR cancer cells, the PA derivative DCK ((±)-3′-O,4′-O-dicynnamoyl-cis-khellactone) was shown to be more potent than PA or the classical Pgp inhibitor verapamil in reversing MDR . While PA itself is a functional Pgp modulator, this SAR study establishes the 7,8-pyranocoumarin core as a privileged scaffold for Pgp inhibition, with PA serving as the essential parent compound for developing next-generation chemosensitizers .

P-gp MDR reversal
Head-to-head
DCK (derivative)
most potent
PA
Verapamil
least potent
Reported parent scaffold for Pgp inhibitor development; DCK shows higher potency.
Pgp-overexpressing MDR cell lines; non-competitive inhibition mechanism.
Cancer Multidrug Resistance P-glycoprotein Chemosensitization

CYP3A4 Modulation & Herb-Drug Interactions

Praeruptorin A is a significant modulator of the major drug-metabolizing enzyme CYP3A4, acting via the pregnane X receptor (PXR) pathway. (-)-Praeruptorin A is a competitive inhibitor of human CYP3A4 with an IC₅₀ of 0.1 µg/mL (approximately 0.26 µM) in vitro . In contrast, the IC₅₀ for rat liver microsomes is 100-fold higher at 10.4 µg/mL, indicating a substantial species difference . Furthermore, Praeruptorin A, along with Praeruptorin C, significantly induces CYP3A4 expression in LS174T cells via the constitutive androstane receptor (CAR)-mediated pathway, a mechanism not observed in untransfected cells .

CYP3A4 modulation
Head-to-head
Human CYP3A4 IC₅₀ 0.1 µg/mL
Rat liver microsome IC₅₀ 10.4 µg/mL
Induction (CAR-mediated) Comparable to PC
Species difference ~100-fold human sensitvity
Supports ADME interaction research; species-dependent inhibition context.
Human/rat liver microsomes; LS174T CAR-transfected cells.
Drug Metabolism CYP3A4 Herb-Drug Interactions ADME

Pharmacokinetics & Tissue Distribution

A comprehensive LC-MS/MS study in rats established the intravenous (i.v.) pharmacokinetic (PK) profile of dl-praeruptorin A. The compound exhibited linear PK in the dose range of 5–20 mg/kg . The mean elimination half-life (t₁/₂) was consistent across doses, ranging from 57.5 to 60.9 minutes, indicating rapid clearance . Notably, tissue distribution analysis revealed that PA is preferentially distributed to the spleen, heart, and lung, and due to its low polarity, it can cross the blood-brain barrier . Total 24-hour recovery was low (0.097% in bile, 0.120% in urine, 0.009% in feces), suggesting a significant hepatic first-pass effect .

Pharmacokinetics Tissue Distribution Preclinical ADME In Vivo

Praeruptorin A Research Applications


Endothelium-Dependent Vasorelaxation Studies

Given its validated role as a dual Ca²⁺-influx blocker and K⁺-channel opener that engages the NO-cGMP pathway , Praeruptorin A is an ideal probe for cardiovascular research groups studying novel vasodilatory mechanisms distinct from classical L-type calcium channel blockers. Its well-defined in vitro assay context using isolated rat aortic rings provides a reproducible system for mechanistic studies .

P-gp Modulator Scaffold for MDR Reversal

For medicinal chemistry teams focused on overcoming multidrug resistance, Praeruptorin A serves as a validated parent compound. Its 7,8-pyranocoumarin core has been proven to resensitize Pgp-overexpressing cancer cells to chemotherapeutics . Derivative work shows that PA can be optimized to yield compounds with non-competitive Pgp inhibition that are more potent than the clinical standard, verapamil .

CYP3A4 Interactions & Herb-Drug Risk

PA's potent and species-dependent inhibition of CYP3A4 (human IC₅₀ = 0.1 µg/mL) and its role as a PXR/CAR-mediated inducer make it a critical reference compound for laboratories specializing in drug metabolism and pharmacokinetics . It is particularly valuable for evaluating the potential of natural products to cause clinically relevant herb-drug interactions.

In Vivo PK & Target Organ Distribution

The comprehensive characterization of PA's intravenous pharmacokinetics in rats, including its linearity, short half-life, and preferential distribution to the spleen, heart, and lung, provides a robust foundation for designing in vivo efficacy studies . Its ability to cross the blood-brain barrier is an additional key parameter for CNS-targeted research .

Application
Selection Property
Validation Focus
Endothelium-dependent vasorelaxation research
Dual Ca²⁺-influx blocker & K⁺-channel opener profile
NO-cGMP pathway & vasodilatory mechanism context
P-gp multidrug resistance reversal studies
7,8-pyranocoumarin Pgp modulator scaffold
MDR re-sensitization & non-competitive inhibition assay context
CYP3A4-mediated herb-drug interaction evaluation
Species-dependent CYP3A4 inhibition/induction profile
PXR/CAR pathway & ADME interaction screening
In vivo pharmacokinetic & tissue distribution research
Linear PK, short t½, specific organ distribution pattern
Spleen, heart, lung targeting & CNS penetration context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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